molecular formula C13H15F3N2O B8231227 (S)-4-((S)-sec-Butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole

(S)-4-((S)-sec-Butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole

Cat. No.: B8231227
M. Wt: 272.27 g/mol
InChI Key: KOJFYKVEAZOWOR-GZMMTYOYSA-N
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Description

(S)-4-((S)-sec-Butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, along with a sec-butyl group and a dihydrooxazole ring

Preparation Methods

The synthesis of (S)-4-((S)-sec-Butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole typically involves multiple steps, including the formation of the pyridine ring, the introduction of the trifluoromethyl group, and the construction of the dihydrooxazole ring. Common synthetic routes may involve the use of reagents such as trifluoromethyl iodide, sec-butyl lithium, and oxazoline derivatives. Reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium complexes .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

(S)-4-((S)-sec-Butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-4-((S)-sec-Butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the dihydrooxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include other trifluoromethylpyridine derivatives and dihydrooxazole-containing molecules. Compared to these compounds, (S)-4-((S)-sec-Butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. For example, other trifluoromethylpyridine derivatives may lack the dihydrooxazole ring, resulting in different reactivity and applications .

Properties

IUPAC Name

(4S)-4-[(2S)-butan-2-yl]-2-[5-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O/c1-3-8(2)11-7-19-12(18-11)10-5-4-9(6-17-10)13(14,15)16/h4-6,8,11H,3,7H2,1-2H3/t8-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJFYKVEAZOWOR-GZMMTYOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1COC(=N1)C2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1COC(=N1)C2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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